4-methyl-2-oxo-2H-chromen-7-yl [(4-benzyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate
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Overview
Description
4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-[(4-BENZYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-[(4-BENZYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE typically involves multiple steps. One common approach is the reaction of 7-amino-4-methylcoumarin with organic halides to form intermediate compounds, which are then further reacted with other reagents to yield the final product . The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-[(4-BENZYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the coumarin moiety.
Common Reagents and Conditions
Common reagents used in these reactions include organic halides, bases like triethylamine, and solvents such as dichloromethane . The reaction conditions typically involve ambient temperature and atmospheric pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with organic halides can yield various substituted coumarin derivatives .
Scientific Research Applications
4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-[(4-BENZYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-[(4-BENZYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE involves its interaction with various molecular targets. The coumarin moiety is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . Additionally, the compound may interact with other enzymes and receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A simpler coumarin derivative with known antimicrobial properties.
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate:
Uniqueness
4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-[(4-BENZYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE is unique due to its complex structure, which combines the coumarin moiety with a dihydropyrimidinyl group. This combination enhances its potential biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H18N2O5S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2-[(4-benzyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C23H18N2O5S/c1-14-9-21(27)30-19-12-17(7-8-18(14)19)29-22(28)13-31-23-24-16(11-20(26)25-23)10-15-5-3-2-4-6-15/h2-9,11-12H,10,13H2,1H3,(H,24,25,26) |
InChI Key |
LHQDEPKMOZBCQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CSC3=NC(=CC(=O)N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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